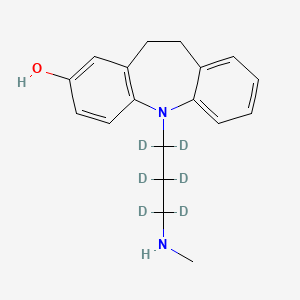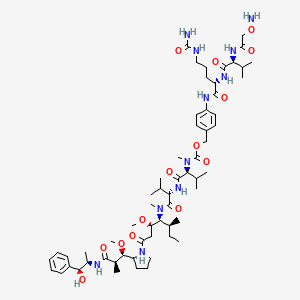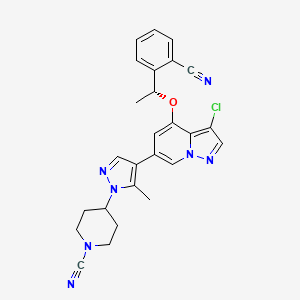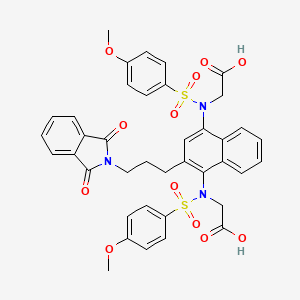
2-Hydroxy Desipramine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy Desipramine-d6 is a deuterium-labeled analogue of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Métodos De Preparación
The preparation of 2-Hydroxy Desipramine-d6 involves the synthesis of Desipramine followed by its hydroxylation and subsequent deuterium labeling. The synthetic route typically includes:
Synthesis of Desipramine: Desipramine is synthesized through a series of chemical reactions starting from iminodibenzyl derivatives.
Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.
Deuterium Labeling: The hydroxylated compound is then labeled with deuterium to produce this compound
Análisis De Reacciones Químicas
2-Hydroxy Desipramine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy Desipramine-d6 is widely used in scientific research, including:
Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.
Biology: The compound is used to study metabolic pathways and enzyme interactions.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Desipramine.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mecanismo De Acción
The mechanism of action of 2-Hydroxy Desipramine-d6 is similar to that of Desipramine. It primarily inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Comparación Con Compuestos Similares
2-Hydroxy Desipramine-d6 can be compared with other similar compounds such as:
2-Hydroxy Desipramine: The non-deuterated analogue, which has similar pharmacological properties but different metabolic stability.
2-Hydroxy Desipramine Glucuronide: A glucuronidated metabolite of 2-Hydroxy Desipramine, which is more water-soluble and excreted in urine.
Desipramine: The parent compound, which is widely used as an antidepressant.
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways without altering the compound’s pharmacological properties.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2 |
Clave InChI |
NVJBOLMRGMDGLD-NPUHHBJXSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES canónico |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)


![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)




![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)

![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

